molecular formula C20H17N3O3S B2507647 N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1923127-03-0

N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2507647
CAS RN: 1923127-03-0
M. Wt: 379.43
InChI Key: YSMQQGHHJOEEAC-UHFFFAOYSA-N
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Description

The compound "N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide" is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities and applications in material science. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential for electropolymerization, similar to other related compounds .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole was achieved through a Knorr–Paal condensation followed by saponification . Similarly, multicomponent condensation reactions have been employed to synthesize functionalized thieno[2,3-b]pyridines, as described in the synthesis of various 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal important intermolecular interactions and provide insights into the conformation and packing of the molecules in the crystal lattice . The presence of substituents such as the 3,5-dimethoxyphenyl and 1H-pyrrol-1-yl groups in the compound of interest would likely influence its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives are known to undergo various chemical reactions, including electropolymerization , heterocyclization , and reactions with amines to form amidines . These reactions are influenced by the functional groups present on the thieno[2,3-b]pyridine core and can lead to a wide range of products with diverse biological activities and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are determined by their molecular structure. For example, the electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole results in polymer films that are stable to repetitive cycling . The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The compound "N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide" would be expected to have unique properties based on its specific substituents, which could be explored through experimental studies.

Scientific Research Applications

Synthesis and Transformations

  • The compound has been used in the synthesis of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. Reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines afford these derivatives, with the reaction outcomes influenced by the substituent in position 2 of thieno[2,3-b]pyridine (Kaigorodova et al., 2004).

Reaction with Sodium Hypochlorite

  • Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines in moderate yields. This showcases an unusual and stereoselective one-pot approach to these dimeric structures (Stroganova et al., 2019).

Synthesis, Crystal Structure, and Hirshfeld Surface Analysis

  • This compound has been synthesized and analyzed for its crystal structure using single crystal X-ray diffraction studies. The crystal and molecular structure stabilization is characterized by hydrogen bond interactions (Prabhuswamy et al., 2016).

Antianaphylactic Activity

  • Various N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters have been synthesized and shown to possess antianaphylactic activity (Wagner et al., 1993).

Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

  • The compound is involved in the synthesis of cyanoacetamides, leading to various heterocyclization products. It's also used in in silico analysis for biological activity evaluation (Chigorina et al., 2019).

Antimicrobial and Antitumor Activities

  • The compound is integral in synthesizing novel heterocyclic compounds with demonstrated antimicrobial and antitumor activities. These compounds are applied in the medical field, such as in sterile fabric treatments (Khalifa et al., 2015).

Synthesis and Molecular Structure

  • It serves as a building block for functionalized thieno[2,3-b]pyridines via multicomponent condensation reactions. The molecular structures of several derivatives have been studied using X-ray structural analysis (Dyachenko et al., 2019).

Pharmacological Activity

  • Its derivatives have been synthesized and investigated for antidepressant and nootropic activities, demonstrating potential as central nervous system (CNS) active agents (Thomas et al., 2016).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-14-10-13(11-15(12-14)26-2)22-19(24)18-17(23-8-3-4-9-23)16-6-5-7-21-20(16)27-18/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMQQGHHJOEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

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